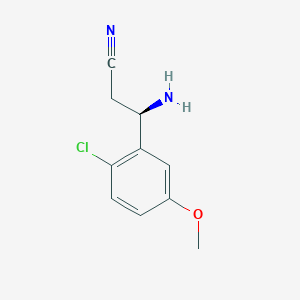
(3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile is an organic compound that belongs to the class of nitriles. This compound features a nitrile group (-C≡N) attached to a three-carbon chain, which is further substituted with an amino group (-NH2) and a 2-chloro-5-methoxyphenyl group. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile can be achieved through various synthetic routes. One common method involves the reaction of a suitable 2-chloro-5-methoxybenzaldehyde with a nitrile-containing reagent under basic conditions to form the desired product. The reaction typically requires a catalyst and may involve steps such as reduction and protection/deprotection of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-Amino-3-(2-chlorophenyl)propanenitrile: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
(3R)-3-Amino-3-(2-methoxyphenyl)propanenitrile: Lacks the chloro group, which may influence its pharmacokinetic properties.
(3R)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile: Substitutes the methoxy group with a methyl group, potentially altering its interaction with biological targets.
Uniqueness
(3R)-3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for research and development in various fields.
Propiedades
Número CAS |
1213551-05-3 |
|---|---|
Fórmula molecular |
C10H11ClN2O |
Peso molecular |
210.66 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(2-chloro-5-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2O/c1-14-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1 |
Clave InChI |
CYIUHWPJFLLCMK-SNVBAGLBSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)Cl)[C@@H](CC#N)N |
SMILES canónico |
COC1=CC(=C(C=C1)Cl)C(CC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


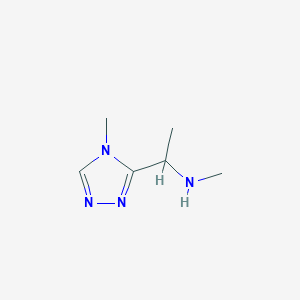

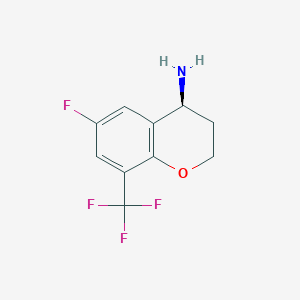

![4-(2-Phenylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238535.png)
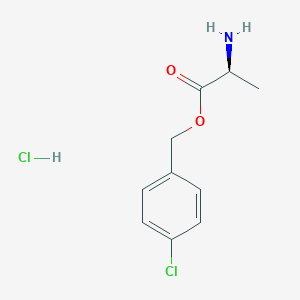
![6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B15238558.png)
![N-phenyl-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide](/img/structure/B15238560.png)
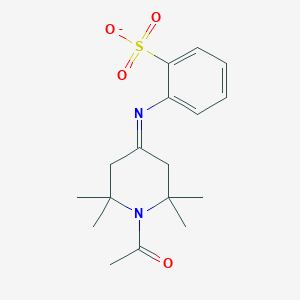
![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hcl](/img/structure/B15238572.png)
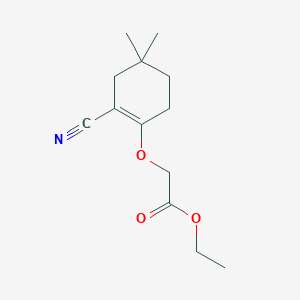
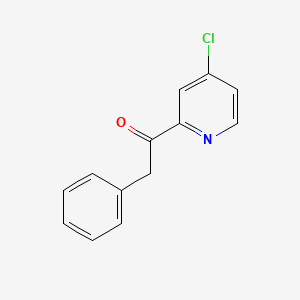
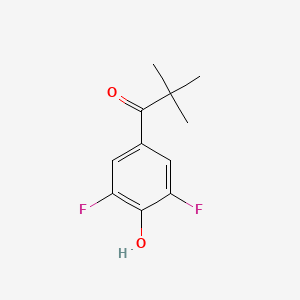
![Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate](/img/structure/B15238619.png)
